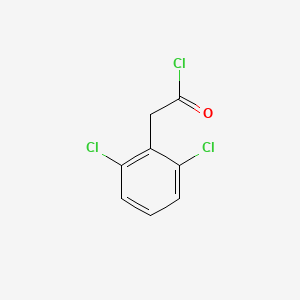
2-(2,6-Dichlorophenyl)acetyl chloride
描述
2-(2,6-Dichlorophenyl)acetyl chloride is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. While the provided papers do not directly discuss the synthesis or properties of 2-(2,6-Dichlorophenyl)acetyl chloride, they do provide insights into related compounds and their synthesis processes, which can be informative for understanding the chemical behavior and applications of 2-(2,6-Dichlorophenyl)acetyl chloride.
Synthesis Analysis
The synthesis of related compounds, such as potassium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate, involves the reaction of phenylamine with chloroacetyl chloride, suggesting that a similar approach could be used for synthesizing 2-(2,6-Dichlorophenyl)acetyl chloride . The process optimization described in the paper indicates that such reactions can be made efficient and suitable for industrial production, with a total yield rate of 75.8% . This implies that the synthesis of 2-(2,6-Dichlorophenyl)acetyl chloride could also be optimized for high yield and cost-effectiveness.
Molecular Structure Analysis
The molecular structure of intermediates and target molecules in related syntheses is confirmed using techniques such as 1H NMR and 13C NMR spectroscopy . These methods would be equally applicable to the analysis of 2-(2,6-Dichlorophenyl)acetyl chloride, providing detailed information about its molecular structure and confirming the success of the synthesis process.
Chemical Reactions Analysis
The synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride provides an example of a chemical reaction involving chloroacetyl derivatives . The reaction conditions, such as temperature and molar ratios, are carefully optimized to achieve a high yield of 98% . This suggests that the reactivity of 2-(2,6-Dichlorophenyl)acetyl chloride would be sensitive to similar reaction parameters, and careful optimization would be necessary to achieve efficient conversion to desired products.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 2-(2,6-Dichlorophenyl)acetyl chloride are not directly discussed in the provided papers, the methods used, such as FTIR spectrometry, to characterize the structure of related compounds could be used to deduce properties such as functional groups, molecular weight, and possibly boiling and melting points . The high yield and purity of the synthesized compounds suggest that the physical and chemical properties of the intermediates are well-defined and consistent, which would likely be true for 2-(2,6-Dichlorophenyl)acetyl chloride as well.
安全和危害
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements EUH029, H302, H314, and H317 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .
属性
IUPAC Name |
2-(2,6-dichlorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRDBQGBQYINBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)acetyl chloride | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B3006229.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3006232.png)
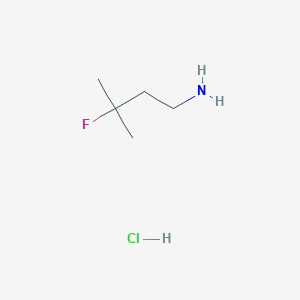
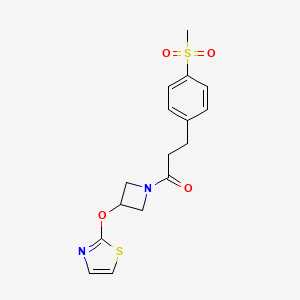

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3006241.png)
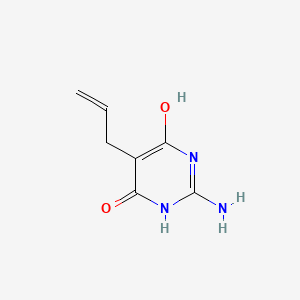
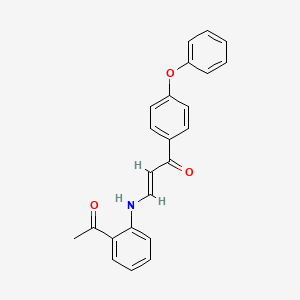
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B3006245.png)

![6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3006247.png)